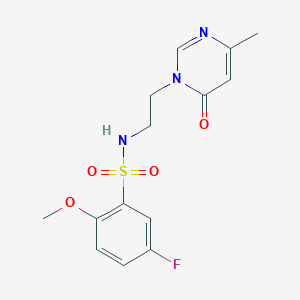![molecular formula C15H14O2 B2403944 Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate CAS No. 116668-80-5](/img/structure/B2403944.png)
Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3’-methyl-[1,1’-biphenyl]-2-carboxylate” is a chemical compound. It is also known as 3-Methylbiphenyl, 3-Methyldiphenyl, 3-Phenyltoluene, (3-Methylphenyl)benzene, and 3-Methyl-1,1’-biphenyl . Its molecular formula is C13H12 .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using computational tools . It is also available as a 2D Mol file . The molecular weight of the compound is 168.2344 .Applications De Recherche Scientifique
Fluorescent Chloride Sensor Development Methyl 2′-aminobiphenyl-4-carboxylate, a derivative closely related to Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate, was synthesized and used to develop an optical chloride sensor. This compound exhibited a bright blue emission in various organic solvents, which changed to bright green in the presence of chloride ions. The chloride sensing capability was confirmed through various spectroscopic techniques (Das, Mohar, & Bag, 2021).
Natural Compound Isolation A new biphenyl derivative, structurally related to Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate, was isolated from the culture broth of a marine fungus. This derivative, 3,5′-dihydroxy-4′,5-dimethoxy-2′-methyl-[1,1′-biphenyl]-2-carboxylic acid methyl ester, was discovered in the rhizosphere soil of mangrove roots in the South China Sea and characterized using comprehensive spectroscopic methods, primarily 2D NMR techniques (Li, Ding, She, & Lin, 2008).
Nonlinear Optical Material Exploration The compound Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, structurally similar to Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate, was studied for its potential as a nonlinear optical material. The molecule's hyperpolarizability, an indicator of nonlinear optical properties, was found to be greater than that of standard NLO material urea, making it a candidate for future studies in this field (Mary, Panicker, Narayana, Samshuddin, Sarojini, & Alsenoy, 2014).
C-H Activation and C-C Coupling in Organic Synthesis The compound was used in a study involving Pd-catalyzed methylation and arylation of o-C−H bonds in benzoic acids, showcasing its relevance in organic synthesis, particularly in C−H activation/C−C coupling sequences (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).
Safety and Hazards
While specific safety data for “Methyl 3’-methyl-[1,1’-biphenyl]-2-carboxylate” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Biochemical Pathways
A study has suggested that a series of (2-methyl-[1,1’-biphenyl]-3-yl) pyridine derivatives, which are structurally similar to this compound, were designed as inhibitors targeting pd-1/pd-l1 pathways . This suggests a potential involvement of the compound in immune response modulation, but further studies are required to confirm this.
Propriétés
IUPAC Name |
methyl 2-(3-methylphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15(16)17-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQYFXJUZSCOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2403862.png)
![Ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2403863.png)

![N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B2403865.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2403866.png)
![1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one](/img/structure/B2403867.png)

![3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2403869.png)

![N-(2-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2403875.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2403876.png)
![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)

